molecular formula C10H12BrN B068410 (r)-6-Bromo-2-aminotetralin CAS No. 167172-92-1

(r)-6-Bromo-2-aminotetralin

Cat. No.: B068410
CAS No.: 167172-92-1
M. Wt: 226.11 g/mol
InChI Key: WMALPFDUOAVVMB-SNVBAGLBSA-N
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Description

®-6-Bromo-2-aminotetralin is an organic compound that belongs to the class of aminotetralins It is characterized by the presence of a bromine atom at the sixth position and an amino group at the second position on the tetralin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Bromo-2-aminotetralin typically involves the bromination of 2-aminotetralin. One common method is the electrophilic aromatic substitution reaction, where 2-aminotetralin is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the sixth position.

Industrial Production Methods

In an industrial setting, the production of ®-6-Bromo-2-aminotetralin may involve a continuous flow process to enhance efficiency and yield. The process would include the bromination step followed by purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-6-Bromo-2-aminotetralin can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 2-aminotetralin.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or Grignard reagents.

Major Products Formed

    Oxidation: Formation of 6-nitro-2-aminotetralin or 6-nitroso-2-aminotetralin.

    Reduction: Formation of 2-aminotetralin.

    Substitution: Formation of various substituted tetralins depending on the nucleophile used.

Scientific Research Applications

®-6-Bromo-2-aminotetralin has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in the study of receptor binding and signaling pathways.

    Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ®-6-Bromo-2-aminotetralin involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and amino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-aminotetralin: The racemic mixture of the compound.

    2-Aminotetralin: Lacks the bromine atom, resulting in different chemical properties.

    6-Chloro-2-aminotetralin: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

®-6-Bromo-2-aminotetralin is unique due to the presence of the bromine atom at the sixth position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications where selective binding or reactivity is required.

Properties

IUPAC Name

(2R)-6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10H,2,4,6,12H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMALPFDUOAVVMB-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C[C@@H]1N)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436035
Record name (2R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167172-92-1
Record name (2R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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